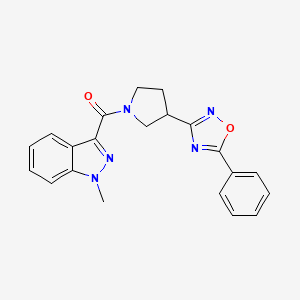

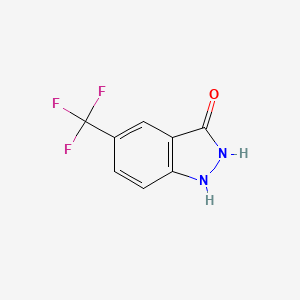

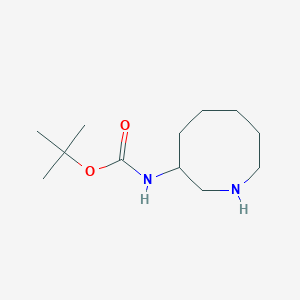

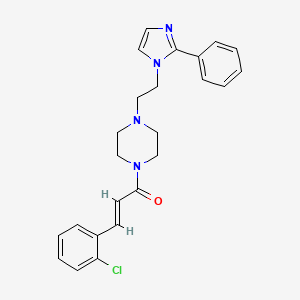

![molecular formula C8H7N3O3 B2736599 6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile CAS No. 2416230-82-3](/img/structure/B2736599.png)

6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

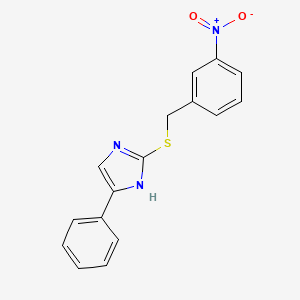

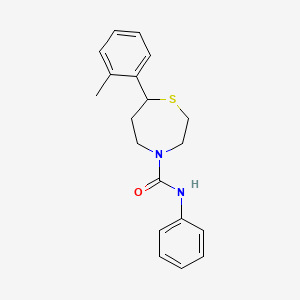

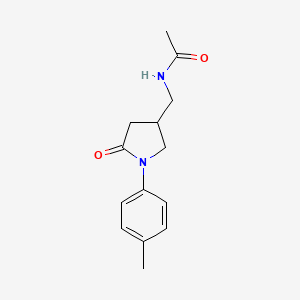

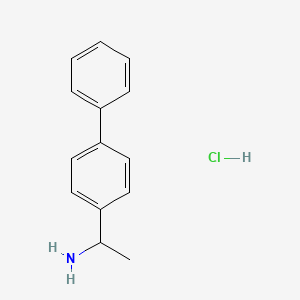

The compound “6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile” is a type of pyrimido[4,5-d]pyrimidine . It is related to methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One regioselective synthetic route involves the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O5/c1-15-8(13)6-5-4-16-3-2-11(5)9(14)10-7(6)12/h2-4H2,1H3,(H,10,12,14) .Chemical Reactions Analysis

The chemical reactions of this compound involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 226.19 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

One study focuses on the antioxidant activities of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, highlighting the potential of these compounds in combating oxidative stress. This area of research is critical for understanding how these compounds can be used to mitigate the effects of free radicals in biological systems (Salem, Farhat, Errayes, & Madkour, 2015).

Synthesis of Heterocyclic Compounds

Another application includes the synthesis of thiazolo and triazolo pyrimidines, and pyrimido triazine derivatives, showcasing the chemical versatility and reactivity of the core structure. These synthetic routes enable the creation of compounds with potential applications in various fields, including materials science and pharmacology (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

Biological Activity

Research has also explored the synthesis and biological activity of 8-oxadihydropteridines, derivatives of pyrimido[4,5-b][1,4]oxazines, for their potential antifolate properties in dihydrofolate reductase enzyme systems. This suggests a route for developing new therapeutics targeting specific metabolic pathways (Lin, Holmes, Dunn, & Skinner, 1979).

Molecular Docking and Screening

The compound has also been used as a precursor in the synthesis of novel derivatives for in vitro and in silico studies, including molecular docking screenings. This research aims to identify compounds with potential antimicrobial and antioxidant activities, which could lead to the development of new drugs or chemical agents with specific biological activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Moreover, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction has shown antibacterial activity, contributing to the field of antimicrobial research. This demonstrates the potential of utilizing such compounds in developing new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c9-3-5-6-4-14-2-1-11(6)8(13)10-7(5)12/h1-2,4H2,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENYRUWBZGZCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(C(=O)NC(=O)N21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)

![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B2736519.png)

![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)

![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)